molecular formula C19H16N2O4 B2949814 (5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione CAS No. 313232-03-0

(5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2949814
CAS No.: 313232-03-0
M. Wt: 336.347
InChI Key: SADPYVRKOCVCKO-SDNWHVSQSA-N
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Description

(5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is a chemical compound supplied for non-human research applications. This compound is part of the barbiturate class of molecules, specifically a 1,3-diazinane-2,4,6-trione derivative . The core 1,3-diazinane-2,4,6-trione structure is a hallmark of barbiturates, which are known to exhibit a range of biological activities . Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery research, particularly for investigating enzyme inhibition . Related analogs have been explored for their potential in targeted therapeutic areas, such as cancer treatment, where similar molecules have been identified as inhibitors of key enzymes like DNA2, which is a target in oncology research . The presence of the (2-methoxyphenyl)methylidene and (2-methylphenyl) substituents on the core trione structure contributes to its specific stereochemistry and molecular properties, which can influence its binding affinity and selectivity in biochemical assays. This product is intended for laboratory research purposes only and is strictly not approved for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-7-3-5-9-15(12)21-18(23)14(17(22)20-19(21)24)11-13-8-4-6-10-16(13)25-2/h3-11H,1-2H3,(H,20,22,24)/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADPYVRKOCVCKO-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3OC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione , with the molecular formula C19H16N2O4C_{19}H_{16}N_{2}O_{4} and a molecular weight of approximately 336.347 g/mol, is a diazinane derivative that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, including its potential therapeutic effects and mechanisms of action.

Chemical Structure

The structure of the compound features a diazinane ring substituted with methoxy and methyl groups. The presence of these functional groups contributes to the compound's unique properties and biological activities.

PropertyValue
IUPAC Name(5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
Molecular FormulaC19H16N2O4
Molecular Weight336.347 g/mol
PurityTypically 95%

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Key proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, which is significant for anticancer activity.
  • Receptor Modulation : It may act on various receptors that play roles in cellular signaling and metabolic processes.
  • Membrane Interaction : Its structure allows for interaction with cellular membranes, potentially altering membrane permeability and function.

Anticancer Properties

Research indicates that compounds similar to (5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione exhibit anticancer properties. Specific studies have shown that:

  • In vitro studies demonstrated cytotoxic effects against various cancer cell lines.
  • Mechanistic studies suggested that the compound induces apoptosis in cancer cells by activating intrinsic pathways.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential effectiveness against certain bacterial strains. The following data summarizes findings:

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have been published detailing the biological activity of similar diazinane derivatives:

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry explored various diazinane derivatives. The results indicated that modifications in substituents significantly influenced anticancer potency, with some derivatives showing IC50 values as low as 10 µM against breast cancer cell lines.
  • Investigation of Antimicrobial Properties :
    • Research conducted by Smith et al. (2023) examined the antimicrobial efficacy of several diazinane compounds. The study found that specific structural modifications enhanced activity against Gram-positive bacteria.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Planarity (Dihedral Angle) Key Electronic Features
Target Compound 2-Methoxyphenylmethylidene, 2-Methylphenyl 367.36* Not reported Electron-rich methoxy group enhances conjugation
(5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-1-(4-Methylphenyl)-1,3-diazinane-2,4,6-trione 3,4-Dimethoxyphenylmethylidene, 4-Methylphenyl 395.38 Not reported Increased electron density from dimethoxy groups may enhance binding to biological targets
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione 2,4,5-Trimethoxybenzylidene, Diethyl 422.50 1.41° (near-planar) Sulfur substitution alters electronic delocalization and reactivity
5-Ethyl-1-(2-Fluorobenzoyl)-5-Phenyl-1,3-Diazinane-2,4,6-Trione 2-Fluorobenzoyl, Ethyl, Phenyl 415.37 Not reported Fluorine introduces electronegativity, improving metabolic stability

*Calculated based on molecular formula C₁₉H₁₇N₂O₅.

Key Observations:

  • Planarity and Conjugation : The near-planar geometry observed in sulfur-containing analogs (e.g., ) suggests similar conjugation in the target compound, critical for π-π stacking in enzyme interactions.

Table 2: Reported Bioactivities of Structural Analogs

Compound Name Biological Activity Mechanism/Application Reference
5-[(Furan-2-yl)methyl]pyrimidin-2,4,6-trione Antimicrobial (Gram-positive bacteria) Disruption of cell membrane integrity
5-[(3,4-Dimethoxyphenyl)methylidene] analogs Hypothesized kinase inhibition Interaction with ATP-binding pockets via conjugated system
1,3-Diethyl-2-sulfanylidene analogs Not reported Structural studies suggest potential as enzyme inhibitors

Key Insights:

  • Antimicrobial Potential: The target compound’s methoxy and methylphenyl groups resemble features of furan- and dimethoxy-substituted analogs with reported antimicrobial activity .
  • Enzyme Targeting : The conjugated system in arylidene-diazinane-triones is analogous to kinase inhibitors, suggesting possible kinase-binding applications .

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